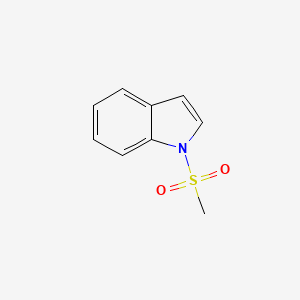

1H-Indole, 1-(methylsulfonyl)-

Description

Pervasiveness of Indole (B1671886) Scaffolds in Advanced Chemical Research

The indole core, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in the chemical sciences. chemijournal.com This framework is a fundamental building block in numerous natural products, most notably the amino acid tryptophan. chemijournal.com Its presence extends to a vast array of pharmaceuticals and biologically active compounds, making it a focal point of medicinal chemistry and drug discovery. chemijournal.comontosight.ai The versatility of the indole ring system allows it to serve as a scaffold for creating complex molecules with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airsc.orgscbt.com Consequently, the development of novel methods for synthesizing and modifying indole derivatives remains an active and important area of research. chemijournal.com

Strategic Utility of Sulfonyl Groups in Heterocyclic Activation and Nitrogen Protection

The sulfonyl group (–SO₂–) is a powerful functional group in organic synthesis, characterized by a sulfur atom double-bonded to two oxygen atoms. fiveable.mewikipedia.org Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule to which it is attached. fiveable.me When appended to the nitrogen of a heterocycle like indole, it serves two primary strategic purposes.

Firstly, it acts as an effective protecting group for the nitrogen atom. The N-H bond of indole can be reactive under various conditions, and installing a sulfonyl group passivates this site, allowing for selective reactions elsewhere on the molecule. fiveable.me This protecting group is robust yet can often be removed under specific, mild conditions. chemijournal.comfiveable.me

Secondly, the sulfonyl group functions as an activating group. By withdrawing electron density from the heterocyclic ring, it modifies the reactivity of the indole system. This electronic modulation is crucial for directing substitution reactions and enabling transformations that are otherwise difficult to achieve with an unprotected indole. fiveable.me The combination of a sulfonamide fragment with heterocyclic cores is a recognized strategy for developing new substances with a wide spectrum of biological activities. nih.govresearchgate.net

Overview of 1-(Methylsulfonyl)-1H-Indole as a Key Synthetic Building Block

1-(Methylsulfonyl)-1H-indole, which features a methanesulfonyl (mesyl) group attached to the indole nitrogen, exemplifies the principles of N-sulfonylation. This compound serves as a valuable and versatile building block in organic synthesis. sigmaaldrich.comhoffmanchemicals.com The N-mesyl group activates the indole core for various transformations while protecting the nitrogen.

The utility of this scaffold is demonstrated in the synthesis of more complex molecules. For instance, derivatives like 1-(methylsulfonyl)indole-3-carboxaldehyde are used as precursors in multi-step reaction sequences. lookchem.com The desulfonylation of substituted 1-(methylsulfonyl)indoles can yield 3-substituted indoles, highlighting the role of the methylsulfonyl group as a temporary auxiliary to achieve a desired substitution pattern. chemijournal.com Furthermore, the core structure is found in more elaborate compounds designed as selective enzyme inhibitors, where the N-sulfonyl group is a key feature for biological interaction. mdpi.com The synthesis of various substituted N-(methylsulfonyl)indole derivatives has been explored for potential therapeutic applications, underscoring the importance of this foundational structure in medicinal chemistry research. tandfonline.com

The chemical properties of several key derivatives of 1-(methylsulfonyl)-1H-indole are summarized below, illustrating the data generated in research studies.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 1-(Methylsulfonyl)indole-3-carboxaldehyde | C10H9NO3S | 223.25 | 169.5-170.5 | lookchem.com |

| 5-Iodo-1-(methylsulfonyl)-1H-indole-3-carbaldehyde | C10H8INO3S | 349.93 (as [M+H]+) | 203-204 | rsc.org |

| (E)-2{[1-(Methylsulfonyl)-1H-indol-3-yl]methylene}hydrazine-1-carbothioamide | C11H12N4O2S2 | 312.37 | 178-180 | tandfonline.com |

| (E)-2{[1-(Methylsulfonyl)-1H-indol-3-yl]methylene}-N-phenylhydrazinecarboxamide | C17H16N4O3S | 356.40 | - | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXVUMOSSJDPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450432 | |

| Record name | 1H-Indole, 1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70390-93-1 | |

| Record name | 1H-Indole, 1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylsulfonyl 1h Indole and Analogues

Direct N-Sulfonylation Protocols of Indole (B1671886) Precursors

The most straightforward approach to 1-(methylsulfonyl)-1H-indole involves the direct attachment of a methylsulfonyl group to the nitrogen atom of the indole ring. This is typically achieved by treating indole or its derivatives with a suitable sulfonylating agent.

Direct N-sulfonylation of indole is most commonly achieved under basic, catalyst-free conditions. The reaction proceeds by deprotonation of the relatively acidic N-H bond of the indole (pKa ≈ 17) to form an indolide anion, which then acts as a nucleophile. bhu.ac.in Strong bases such as sodium hydride (NaH) or sodamide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically employed to generate the nucleophilic N-metallated indole. bhu.ac.in This intermediate readily reacts with an electrophilic sulfonylation reagent, such as methanesulfonyl chloride, to yield the N-sulfonylated product.

While many catalytic methods focus on the C2 or C3 positions of the indole ring, direct N-sulfonylation is predominantly a base-mediated, non-catalytic process. nih.govmdpi.com The use of bases like pyridine (B92270) or triethylamine (B128534) (TEA) is also common in the broader synthesis of sulfonamides from amines and sulfonyl chlorides. cbijournal.com

Phase-Transfer Catalysis (PTC) offers a practical alternative for the N-sulfonylation of indoles, avoiding the need for anhydrous solvents and highly reactive bases like sodium hydride. ias.ac.incrdeepjournal.org This methodology is effective for the N-alkylation of various nitrogen heterocycles, including indole, and its principles are directly applicable to N-sulfonylation. crdeepjournal.org

In a typical PTC system, the indole is dissolved in a non-polar organic solvent, while a strong base, such as a concentrated aqueous solution of sodium hydroxide (B78521), constitutes a second phase. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, facilitates the reaction. biomedres.us The catalyst transports the deprotonated indolate anion from the aqueous or solid phase into the organic phase. Here, the anion can react with the sulfonylating agent (e.g., methanesulfonyl chloride), which is soluble in the organic medium, to form the desired 1-(methylsulfonyl)-1H-indole. biomedres.us This technique is advantageous for its operational simplicity and often milder reaction conditions. ias.ac.inbeilstein-journals.org

The choice of reagents and conditions is crucial for achieving efficient and selective N-sulfonylation of indole. Key variables include the base, solvent, and sulfonylating agent. The following table summarizes common conditions for direct N-sulfonylation.

| Method | Base | Sulfonylating Agent | Solvent(s) | Catalyst | Typical Conditions | Ref. |

| Standard Base-Mediation | Sodium Hydride (NaH) | Methanesulfonyl Chloride | DMF / THF | None | 0 °C to room temp. | bhu.ac.incbijournal.com |

| Standard Base-Mediation | Pyridine / Triethylamine (TEA) | Benzenesulfonyl Chloride | DCM / Diethyl ether | None | 0 °C to room temp. | cbijournal.com |

| Phase-Transfer Catalysis (PTC) | 50% aq. NaOH / K₂CO₃ (solid) | Methanesulfonyl Chloride | Toluene / DCM | Quaternary Ammonium Salt (e.g., TEBAC) | Room temp. to reflux | crdeepjournal.orgbiomedres.us |

Indole Ring Formation Strategies Incorporating the Sulfonyl Moiety

An alternative to direct sulfonylation is the construction of the indole nucleus from precursors that already contain the sulfonyl group. These methods build the heterocyclic ring system, ensuring the sulfonyl moiety is positioned on the nitrogen atom from the outset.

The Fischer indole synthesis is a classic and versatile method for preparing indoles by heating an arylhydrazone with a Brønsted or Lewis acid catalyst. organic-chemistry.orgrsc.org To synthesize an N-sulfonylindole via this route, a modified precursor, N-aryl-N-sulfonylhydrazine, is required. The reaction between this hydrazine (B178648) derivative and an appropriate aldehyde or ketone forms the corresponding N-sulfonylhydrazone. Under acidic conditions, this intermediate undergoes the characteristic nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, to yield the 1-sulfonyl-1H-indole. nih.gov

A novel variant of the Fischer synthesis has been developed using sulfonanilides and ketene (B1206846) dithioacetal monoxides. sci-hub.se This "S-N variant" proceeds through an in-situ generated S-N-tethered precursor that undergoes a nih.govnih.gov sigmatropic rearrangement analogous to the N-N bond cleavage in the classic Fischer synthesis, ultimately forming N-sulfonyl-2-methylsulfanylindoles. sci-hub.se This approach demonstrates the adaptability of rearrangement strategies for accessing N-sulfonylated indole structures.

Cascade annulation reactions provide an efficient pathway to N-sulfonylindoles by forming the heterocyclic ring in a single, multi-step sequence. A notable example is the copper-catalyzed intramolecular oxidative amination of N-sulfonyl-2-vinylanilines. nih.govresearchgate.net

In this process, a 2-vinylaniline (B1311222) precursor bearing a sulfonyl group on the nitrogen atom undergoes an intramolecular cyclization. nih.gov The reaction is catalyzed by a copper salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), and requires an oxidant. A system using TEMPO as a co-catalyst and molecular oxygen (O₂) as the terminal oxidant has proven effective. nih.govresearchgate.net The reaction proceeds via the cyclization of the sulfonamide nitrogen onto the vinyl group, forming the five-membered indole ring. nih.gov This method is particularly useful for synthesizing 3-substituted N-sulfonyl indoles. nih.gov

| Substrate (N-Sulfonyl-2-vinylaniline) | Catalyst System | Yield (%) | Ref. |

| N-(2-vinylphenyl)methanesulfonamide | Cu(OTf)₂/TEMPO/O₂ | 60 | nih.gov |

| N-(2-vinylphenyl)-4-methylbenzenesulfonamide | Cu(OTf)₂/TEMPO/O₂ | 68 | nih.gov |

| N-(4-methoxy-2-vinylphenyl)methanesulfonamide | Cu(OTf)₂/TEMPO/O₂ | 48 | nih.gov |

| N-(4-chloro-2-vinylphenyl)methanesulfonamide | Cu(OTf)₂/TEMPO/O₂ | 54 | nih.gov |

Green Chemistry Principles in the Synthesis of N-Sulfonylindoles

The application of green chemistry principles to the synthesis of N-sulfonylindoles, including 1-(methylsulfonyl)-1H-indole, has gained significant traction. These approaches aim to reduce the environmental impact of chemical processes by utilizing alternative energy sources, employing environmentally benign solvents and catalysts, and designing reactions that are atom-economical and energy-efficient.

A variety of green synthetic methods have been developed, including those that are catalyst-free, utilize water as a solvent, or are assisted by microwave or ultrasound irradiation. beilstein-journals.org These techniques often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to conventional methods.

One notable green approach involves the condensation of sulfonamides with aldehydes under catalyst-free conditions, using neutral aluminum oxide as a dehydrating agent and dimethyl carbonate as a green, recyclable solvent. nih.gov This method provides an environmentally benign route to N-sulfonylimines, which are precursors to N-sulfonylindoles. nih.gov

Furthermore, the use of sulfonyl hydrazides as a sulfur source for the sulfonylation of indoles is considered an environmentally friendly approach due to the cleavage of their C-N bonds. researchgate.netpreprints.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. rsc.org This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including indoles and their derivatives. rsc.orgmdpi.com

For instance, a novel and efficient method for the synthesis of 3-sulfenylindoles has been developed using microwave irradiation. rsc.org This method utilizes sulfonyl hydrazides as a thiol surrogate and is promoted by a DBU-based ionic liquid, highlighting an environmentally friendly procedure with mild reaction conditions. rsc.org The synthesis of novel spirooxindoles has also been achieved via microwave-assisted 1,3-dipolar cycloaddition reactions with high yields. mdpi.com

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of N-sulfonylindoles and related compounds. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. researchgate.net

An efficient, ultrasound-assisted, one-pot, three-component synthesis of isoxazolines bearing sulfonamides has been reported. nih.gov This method capitalizes on the use of trichloroisocyanuric acid (TCCA) as a safe and ecological oxidant. nih.gov Similarly, a facile and convenient ultrasonic-assisted method for the synthesis of 2-sulfonyl nitrogen heterocycles has been developed, offering good substrate suitability, short reaction times, and high yields. sioc-journal.cn The synthesis of aryl sulfonamides has also been achieved with high yields using ultrasound-assisted condensation in the presence of ferric chloride-bentonite. researchgate.net

Use of Green Catalysts and Solvents

A key principle of green chemistry is the use of non-toxic, renewable, and recyclable catalysts and solvents. In the context of N-sulfonylindole synthesis, significant progress has been made in replacing hazardous reagents with more environmentally benign alternatives.

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. beilstein-journals.org Reactions in aqueous media are becoming increasingly popular for their low cost and environmental friendliness. beilstein-journals.org For example, an iodophor/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole has been successfully carried out in an aqueous phase, with iodophor acting as a green catalyst. preprints.org This method is fast, mild, and efficient. preprints.org

Metal-free catalytic systems are also highly desirable. An efficient catalytic method for the synthesis of 3-thioindoles has been developed using odorless and stable Bunte salts as the sulfenylating agents, with iodine as a nonmetallic catalyst and DMSO as both the oxidant and solvent. acs.org

Reactivity and Transformational Chemistry of 1 Methylsulfonyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Core

The N-methylsulfonyl group acts as a strong electron-withdrawing group, which deactivates the indole ring towards electrophilic attack compared to N-H or N-alkyl indoles. However, it also plays a crucial role in directing the regioselectivity of these reactions.

While indole itself predominantly undergoes electrophilic substitution at the C-3 position, the presence of the N-methylsulfonyl group can alter this preference. The functionalization of the indole core, particularly at the C-2 and C-3 positions, is a key strategy for the synthesis of a wide array of biologically active compounds and complex molecular architectures.

Direct C-H amidation of 1H-indoles at the C-3 position has been achieved using N-[(benzenesulfonyl)oxy]amides in the presence of ZnCl2, providing a direct route to 3-aminoindoles. researchgate.netnih.gov In the absence of the zinc catalyst, the reaction can lead to the formation of indole aminal products. researchgate.netnih.gov The scope of this transformation is broad, tolerating various substituents on the indole ring. researchgate.net

Arenesulfonyl indoles, including N-methylsulfonyl derivatives, serve as effective precursors for C-3 substituted indoles. nih.gov These compounds can generate a vinylogous imine intermediate under basic conditions through the elimination of the arenesulfinic group. This reactive intermediate readily undergoes nucleophilic addition, allowing for the introduction of a wide variety of functional groups at the C-3 position. nih.gov This methodology provides a valuable alternative to traditional Friedel–Crafts reactions for C-3 functionalization. nih.gov

The following table summarizes selected examples of C-3 functionalization reactions on N-sulfonylated indoles.

Table 1: Examples of C-3 Functionalization of N-Sulfonyl Indoles| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Amidation | N-[(benzenesulfonyl)oxy]amides, ZnCl₂ | 3-Aminoindole | researchgate.netnih.gov |

| Nucleophilic Addition | Base, Nucleophile | C-3 Substituted Indole | nih.gov |

The N-methylsulfonyl group significantly influences the regioselectivity of electrophilic substitution on the indole nucleus. By withdrawing electron density from the nitrogen atom, it reduces the nucleophilicity of the pyrrole (B145914) ring. This deactivating effect can sometimes be overcome by using highly reactive electrophiles or by employing metal catalysis.

Nucleophilic Reactivity and Additions

The presence of the electron-withdrawing N-methylsulfonyl group also renders the indole ring susceptible to nucleophilic attack, a reactivity pattern not typically observed in N-H or N-alkyl indoles.

A notable transformation of N-sulfonylindoles is their participation in cine substitution reactions. In this type of nucleophilic substitution, the incoming nucleophile attacks a position adjacent to the carbon bearing the leaving group. For N-sulfonylindoles with an electron-withdrawing group at the C-3 position, nucleophilic attack can occur at the C-2 position, leading to the departure of the N-sulfonyl group as a sulfinate leaving group. chemrxiv.org

This reaction proceeds well with primary alkoxide nucleophiles, yielding 2-alkoxy-3-substituted indoles. chemrxiv.org The N-sulfonyl group is crucial for this reactivity, as it serves as an effective leaving group, a feature not present in other N-substituted indoles. chemrxiv.org This transformation provides a unique synthetic route to 2-functionalized indoles, which can be challenging to access through other methods. chemrxiv.orgnih.gov The reaction is typically carried out without the need for transition metal catalysts and is tolerant of air and moisture. nih.gov

Metal-Mediated and Catalytic Transformations

1-(Methylsulfonyl)-1H-indole is a versatile substrate in a variety of metal-mediated and catalytic transformations, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of indoles. researchgate.net While many examples exist for the cross-coupling of haloindoles, the direct C-H functionalization of the indole core has also been extensively studied. The N-methylsulfonyl group can influence the outcome of these reactions by modifying the electronic properties of the indole ring.

For instance, palladium-catalyzed C-N bond formation has been successfully applied to N-substituted 4-bromo-7-azaindoles, which share structural similarities with indoles. nih.gov These reactions, using ligands such as Xantphos, allow for the coupling of amides, amines, and amino acid esters. nih.gov Similarly, sequential metal-catalyzed C-N bond formation has been used to synthesize 2-amido-indoles from ortho-haloaryl acetylenic bromides. nih.gov

Iron-catalyzed oxidative cross-coupling reactions between quinoxalinones and indoles have been developed to produce 3-(indol-3-yl)quinoxalin-2-one derivatives, demonstrating the utility of cost-effective and low-toxicity metals in indole functionalization. nih.gov

The following table provides a summary of representative metal-mediated cross-coupling reactions involving indole derivatives.

Table 2: Metal-Mediated Cross-Coupling Reactions of Indole Derivatives| Metal Catalyst | Coupling Partner | Bond Formed | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Amides, Amines | C-N | N-Substituted Indoles | nih.gov |

| Palladium | ortho-Haloaryl Acetylenic Bromides | C-N | 2-Amido-Indoles | nih.gov |

| Iron | Quinoxalinones | C-C | 3-(Indol-3-yl)quinoxalin-2-ones | nih.gov |

Directed C-H Activation and Functionalization

The N-sulfonyl group, including N-methylsulfonyl, can serve as a directing group in transition-metal-catalyzed C-H activation, guiding functionalization to specific positions on the indole scaffold that are otherwise difficult to access. While many C-H functionalization reactions on indoles target the electron-rich pyrrole ring at the C2 and C3 positions, the use of a directing group on the nitrogen atom can steer the reaction toward the C7-position of the benzenoid ring. nih.govmasterorganicchemistry.com

Palladium-catalyzed methodologies have been developed for the direct C-H arylation of indoles at the C7 position. nih.gov In these transformations, a directing group installed on the indole nitrogen is key to achieving high regioselectivity. The N-sulfonyl moiety can participate in the formation of a metallacyclic intermediate, which positions the catalyst in proximity to the C7-H bond, facilitating its activation and subsequent coupling with a reaction partner, such as an arylboronic acid. nih.gov

Similarly, rhodium(III) catalysts have been employed to overcome the challenges of C-H functionalization of aryl sulfonamides that contain other strongly coordinating N-heterocycles. nih.gov The N-sulfonyl group can direct C-H carbenoid functionalization to the ortho position. The precise control of regioselectivity often depends on the catalyst system and reaction conditions, allowing for the selective modification of either the benzenoid ring of the indole or another attached aromatic system. nih.gov This directed approach provides a powerful strategy for the late-stage functionalization of complex molecules and the synthesis of highly substituted indole derivatives.

Migratory Cycloisomerization Reactions

N-Sulfonylindoles bearing tethered alkyne or allene (B1206475) functionalities are valuable substrates for metal-catalyzed migratory cycloisomerization reactions, which enable the rapid construction of complex polycyclic indole frameworks. These reactions often proceed through a cascade of events involving activation of the π-system by a metal catalyst, cyclization, and subsequent rearrangement or migration of a group.

Gold and silver catalysts have been shown to promote the cyclization of ortho-alkynyl N-sulfonyl anilines. acs.org Under visible light irradiation, these reactions can proceed via a 5-endo-dig cyclization, which is concurrently associated with a 1,3-sulfonyl migration to yield 3-sulfonylindoles. acs.org Mechanistic studies suggest that the reaction may involve the generation of a sulfonyl radical, which propagates the migration process. acs.org

Rhodium catalysts are also effective for the cycloisomerization of indole derivatives. Cationic rhodium(I) complexes can catalyze the cycloisomerization of 2-silylethynylanilines to produce 3-silylindoles through a 1,2-silicon migration. nih.gov This type of transformation highlights that migrations are not limited to the sulfonyl group itself but can involve other substituents. Furthermore, rhodium(I) has been used to catalyze the cycloisomerization of nitrogen-tethered indoles with alkylidenecyclopropanes, providing access to tetrahydro-β-carboline derivatives. nih.gov

The choice of catalyst can be crucial in determining the reaction outcome. For instance, in the cycloisomerization of N-tosyl-o-allenylaniline, a palladium catalyst selectively produces 3-tosyl indoles, whereas a gold catalyst leads to the formation of 4-tosyl indoles. acs.org

| Catalyst System | Substrate Type | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Gold(I) or Silver(I) / Blue LED | ortho-Alkynyl N-sulfonyl aniline | 5-endo-dig cyclization / 1,3-Sulfonyl migration | 3-Sulfonylindole | acs.org |

| Cationic Rhodium(I)/H8-BINAP | 2-Silylethynylaniline | Cycloisomerization / 1,2-Silicon migration | 3-Silylindole | nih.gov |

| Palladium Catalyst | N-Tosyl-o-allenylaniline | Migratory cycloisomerization | 3-Tosyl indole | acs.org |

| Gold Catalyst | N-Tosyl-o-allenylaniline | Migratory cycloisomerization | 4-Tosyl indole | acs.org |

Radical Reactions Involving the Indole Scaffold

α-Sulfonamidoyl Radical Elimination and Imine Intermediates

The N-sulfonyl group in 1-(methylsulfonyl)-1H-indole and related structures plays a critical role in mediating radical reactions. Radical additions and cyclizations involving the indole C3 position can generate a transient α-sulfonamidoyl radical. This intermediate is prone to undergo a β-elimination of a sulfonyl radical (SO₂R•), a process that leads to the formation of a transient imine intermediate.

This radical cyclization/elimination sequence has been demonstrated in tin hydride-mediated cyclizations of 2-halo-N-(3-methyl-N-sulfonylindole)anilines. An aryl radical, generated from the precursor, undergoes a 5-exo cyclization onto the indole C3 position, forming an α-sulfonamidoyl radical. This radical then eliminates a tosyl radical to give a spirocyclic imine. The elimination of the stable sulfonyl group provides a strong thermodynamic driving force for the reaction. Evidence for this mechanism is strengthened by the successful isolation of stable imine products in related systems, confirming that the elimination of the sulfonyl radical is a viable and key mechanistic step.

Subsequent Transformations of Imine Intermediates

The transient imine intermediates formed from the elimination of the sulfonyl radical are often highly reactive and can undergo various subsequent transformations, leading to a diverse array of final products. The specific fate of the imine is highly dependent on the substituents present on the indole ring and the reaction conditions.

Two primary fates have been identified for these imine intermediates:

Reduction : In the presence of a hydride source like tributyltin hydride (Bu₃SnH), the imine can be reduced to the corresponding amine. For example, in the radical cyclization of N-sulfonylindoles where the C2 substituent is a hydrogen atom, the resulting spirocyclic N-arylimine is reduced in situ to a spiro-indoline. This reduction is believed to be promoted by the N-aryl group on the imine.

Hydration and Fragmentation : In other systems, particularly when a lactam carbonyl group is present, the imine intermediate can undergo hydration to form a hemiaminal. This hemiaminal can then undergo a retro-Claisen-type fragmentation, leading to ring-opened products. For instance, cyclizations of certain 2-haloanilide derivatives result in rearranged 2-(2'-formamidoethyl)oxindoles via this hydration/fragmentation pathway.

Interestingly, the stability of the imine intermediate can be influenced by substituents. When the indole C2 position bears an ester group, the corresponding spirocyclic imine is often stable enough to be isolated, whereas a hydrogen at C2 leads to immediate reduction.

| Indole C2 Substituent | Fate of Imine Intermediate | Final Product | Reference |

|---|---|---|---|

| Hydrogen | In situ reduction by Bu₃SnH | Spiro-indoline (amine) | rsc.org |

| Ester | Stable | Isolated Spiro-imine | rsc.org |

| (In related systems with a lactam) | Hydration and retro-Claisen fragmentation | Rearranged ring-opened formamide | acs.org |

N-Desulfonylation and Deprotection Strategies

Selective Removal of the N-Methylsulfonyl Protecting Group

The N-methylsulfonyl (mesyl) group is a widely used protecting group for the indole nitrogen due to its stability under various conditions, including acidic and oxidative environments. However, its effective removal is crucial for the final steps of a synthetic sequence. Several methods have been developed for the cleavage of N-arylsulfonyl and N-alkylsulfonyl groups from indoles, many of which are applicable to the N-methylsulfonyl group.

The choice of deprotection conditions often depends on the functional groups present in the rest of the molecule. Common strategies rely on nucleophilic attack at the sulfur atom or reductive cleavage.

Basic Hydrolysis : Strong basic conditions, such as sodium hydroxide (B78521) or potassium hydroxide in refluxing alcohol, can be used for desulfonylation. However, this method can be harsh and may not be suitable for substrates with base-labile functional groups. A milder approach involves the use of cesium carbonate in a mixed solvent system like THF-MeOH, which has been shown to be effective for the deprotection of N-tosylated indoles and related heterocycles. researchgate.net

Reductive Cleavage : Reductive methods are also common. Magnesium metal in refluxing methanol (B129727) (Mg/MeOH) is a frequently used system for cleaving N-sulfonyl groups from indoles. This method is generally efficient and compatible with a range of functional groups. researchgate.net Other reductive systems include dissolving metal reductions (e.g., sodium in liquid ammonia) and single-electron transfer reagents like sodium naphthalenide.

Strong Acid Cleavage : For certain sulfonyl groups, such as the mesitylenesulfonyl (Mts) group, cleavage can be achieved under strong acid conditions, for example, with hydrogen fluoride (B91410) (HF). umn.edu While effective, these conditions are harsh and have limited functional group tolerance.

The N-methylsulfonyl group is chemically very similar to the N-tosyl group, and thus, methods developed for N-detosylation are generally applicable. The choice of reagent allows for orthogonality with other protecting groups used in a synthetic strategy.

| Reagent/Conditions | Type of Method | Applicable Sulfonyl Group | Reference |

|---|---|---|---|

| Cesium Carbonate in THF/MeOH | Mildly Basic | Tosyl | researchgate.net |

| Magnesium in Methanol (Mg/MeOH) | Reductive | Phenylsulfonyl, Tosyl | researchgate.net |

| Sodium Hydroxide in Alcohol (reflux) | Strongly Basic | Tosyl | researchgate.net |

| Hydrogen Fluoride (HF) | Strong Acid | Mesitylenesulfonyl | umn.edu |

Mechanistic Elucidation of Reactions Involving 1 Methylsulfonyl 1h Indole

Reaction Pathway Analysis and Intermediate Identification

The central feature of the reactivity of N-arenesulfonyl indoles at the C-3 position is their ability to act as precursors to highly reactive intermediates. rsc.orgbeilstein-journals.org Under mild basic conditions, these compounds undergo an elimination reaction. This pathway involves the departure of the arenesulfinic acid group, which is a good leaving group, to generate a key reactive species. rsc.org

In related systems, radical cyclizations of N-sulfonylindoles have also been shown to proceed through the formation of an imine intermediate via the elimination of a sulfonyl radical. beilstein-journals.org Depending on the reaction conditions and the substrate, this imine intermediate can either be isolated or undergo further in-situ reactions, such as reduction. beilstein-journals.org The identification of this common intermediate across different reaction types underscores its importance in the chemistry of N-sulfonylindoles.

Key Identified Intermediate:

| Intermediate Name | Structure | Formation Condition | Role in Pathway |

| Alkylideneindolenine (Vinylogous Imine) | A transient species with an exocyclic double bond at the C-3 position of the indole (B1671886) core. | Base-mediated elimination of the N-sulfonyl group. | Acts as a potent electrophile, reacting with a wide range of nucleophiles for C-3 functionalization. |

Transition State Modeling and Energy Profile Investigations

While detailed energy profiles for the initial elimination step to form the alkylideneindolenine intermediate from 1-(methylsulfonyl)-1H-indole are not extensively detailed in the literature, computational studies, particularly Density Functional Theory (DFT), have been employed to model the transition states of the subsequent nucleophilic attack on this key intermediate. rsc.org These models provide critical insights into the factors controlling the stereoselectivity and efficiency of these reactions.

For instance, in the enantioselective Michael addition of nucleophiles to the in-situ generated alkylideneindolenine, proposed transition state models (e.g., TS1, TS2) highlight the role of bifunctional catalysts, such as those based on thiourea (B124793). rsc.org In these models, the catalyst simultaneously activates both the electrophile and the nucleophile through a network of hydrogen bonds.

Table of Proposed Transition State Interactions:

| Transition State Model | Reaction Type | Key Interactions | Role of Interactions |

|---|---|---|---|

| TS1 | Michael addition of malononitrile | Dual hydrogen bonding between the thiourea catalyst and the nitrogen of the imine intermediate. Hydrogen bonding between the catalyst's basic site (e.g., quinuclidine) and the nucleophile. | Simultaneous activation of the electrophile (imine) and the nucleophile, leading to a highly organized, stereocontrolled bond formation. |

| TS2 | Michael addition of 1,3-diketones | The thiourea moiety acts as a Brønsted acid, activating the alkylideneindolenine intermediate through hydrogen bonding. The tertiary amine of the catalyst acts as a Brønsted base, activating the 1,3-diketone. | Facilitates a concerted or near-concerted nucleophilic attack by lowering the activation energy and directing the stereochemical outcome. |

DFT studies have also been used to rationalize enantiodivergent outcomes based on the solvent used, proposing different transition states (TS12 and TS13) where subtle changes in non-covalent interactions, driven by the solvent, lead to the preferential formation of opposite enantiomers. rsc.org

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. princeton.edu This is typically done by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. princeton.edu

Currently, specific experimental KIE studies on the base-mediated elimination of the methylsulfonyl group from 1-(Methylsulfonyl)-1H-indole to form the alkylideneindolenine intermediate have not been reported in the literature. However, such a study would be invaluable for distinguishing between possible mechanistic pathways, such as a concerted E2 mechanism or a stepwise E1cB (Elimination Unimolecular conjugate Base) mechanism.

Hypothetical KIE Study for Mechanistic Elucidation:

Experimental Design: A KIE study would involve synthesizing 1-(Methylsulfonyl)-1H-indole deuterated at the benzylic C-3 position. The rates of elimination for the deuterated and non-deuterated substrates would then be compared under identical basic conditions.

Mechanistic Implications:

E2 Mechanism: In a concerted E2 pathway, the C-H bond at the C-3 position is broken simultaneously with the departure of the leaving group in the rate-determining step. This would be expected to exhibit a significant primary kinetic isotope effect (kH/kD > 1), as the heavier C-D bond is harder to break. princeton.edu

E1cB Mechanism: In a stepwise E1cB mechanism, a base first removes the proton at C-3 to form a carbanion intermediate. If this initial deprotonation is the slow, rate-determining step, a primary KIE would also be observed. However, if the carbanion is formed quickly and reversibly, and the subsequent loss of the leaving group is rate-determining, no significant KIE would be expected (kH/kD ≈ 1). researchgate.net

While not directly related to the elimination reaction, a KIE study on a palladium-catalyzed C-H activation at the C7-position of an indole derivative yielded a value of 1.2, suggesting that C-H cleavage was not involved in the rate-determining step of that particular transformation. researchgate.net This highlights how KIE studies can provide nuanced details about reaction mechanisms in indole systems.

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly DFT, serves as a crucial tool for verifying and refining proposed reaction mechanisms involving 1-(Methylsulfonyl)-1H-indole. These theoretical calculations provide insights into the energetics and geometries of reactants, intermediates, transition states, and products, which are often difficult to observe experimentally.

Computational studies have been used to support the proposed role of the alkylideneindolenine intermediate. DFT calculations have successfully modeled the transition states for the subsequent reactions of this intermediate, providing a theoretical basis for experimentally observed stereoselectivities. rsc.org For example, the calculated transition state structures in catalyst-controlled asymmetric reactions have helped to explain how non-covalent interactions, such as hydrogen bonding, steer the nucleophile to a specific face of the intermediate, thus determining the configuration of the final product. rsc.org

The methods used in these verifications are robust and have been applied to understand the reactivity of other indole and heterocyclic systems. For instance, a combination of DFT and transition state theory (TST) has been used to calculate the activation energies and rate constants for various elimination reactions, showing good agreement with experimental data in many cases. Furthermore, automated reaction mechanism discovery programs can explore complex reaction landscapes computationally, potentially uncovering unforeseen pathways or intermediates.

Examples of Computational Methods in Mechanistic Studies:

| Computational Method | Application in Mechanism Verification | Reference System/Study |

| Density Functional Theory (DFT) | Optimization of ground state and transition state geometries; calculation of activation energy barriers; modeling non-covalent interactions. | Used to propose and analyze transition states (TS1, TS2) in the functionalization of arenesulfonyl indoles. rsc.org |

| Transition State Theory (TST) | Calculation of theoretical reaction rate constants based on the properties of the calculated transition state. | Applied to calculate rate constants for HCl and HF elimination reactions, showing good agreement with experiments. |

| Intrinsic Reaction Coordinate (IRC) | Calculation of the minimum energy path connecting a transition state with its corresponding reactants and products, confirming the nature of the transition state. | Used in related systems to map the reaction pathway. |

These computational approaches provide a powerful complement to experimental studies, offering a molecular-level picture that validates proposed mechanistic pathways and aids in the rational design of new reactions.

Applications of 1 Methylsulfonyl 1h Indole in Advanced Organic Synthesis

Construction of Complex Polycyclic and Fused Indole (B1671886) Architectures

The electron-deficient nature of the N-sulfonylated indole ring makes it an excellent substrate for cycloaddition and cyclization reactions, enabling the efficient assembly of intricate polycyclic and fused indole systems. These reactions often proceed with high regio- and stereoselectivity, providing access to molecular frameworks that are otherwise challenging to synthesize.

One notable application is in the synthesis of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles. mdpi.com In a key transformation, an indole–O-(methylsulfonyl)oxime derivative undergoes a cascade reaction involving alkylative dearomatization and subsequent intramolecular N-imination. mdpi.com This process efficiently constructs both the spirocyclopropane and the fused pyrazolo[1,5-a]indole core in a single operation, highlighting the utility of the sulfonyl group in facilitating complex bond formations. mdpi.com

Furthermore, N-sulfonyl indoles are effective partners in formal [4+2] cycloaddition reactions (Diels-Alder type reactions). The electron-withdrawing sulfonyl group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the indole's 2,3-double bond, making it a more reactive dienophile. iupac.orgnih.gov This strategy has been employed to create a variety of carbazole (B46965) and pyrroloindole frameworks. iupac.org For instance, rhodium(II)-catalyzed intramolecular annulations of indolyl-tethered N-sulfonyl-1,2,3-triazoles can be tuned to produce either tetrahydrocarboline-type products via C-H functionalization or polycyclic spiroindolines through a formal [3+2] cycloaddition. nih.gov

Gold-catalyzed cycloisomerization reactions also feature prominently in the construction of fused systems from N-sulfonyl indole precursors. acs.orgnih.gov For example, N-propargylindole-2-carboxamides undergo gold-catalyzed cyclization to yield β-carbolinones, which are core structures in many alkaloids. nih.gov

Table 1: Examples of Fused and Polycyclic Architectures from N-Sulfonyl Indoles

| Starting Material Type | Reaction Type | Resulting Architecture | Key Feature |

| Indole–O-(methylsulfonyl)oxime | Alkylative Dearomatization / N-imination | Spirocyclopropane-pyrazolo[1,5-a]indole | Cascade formation of two rings and a spirocenter. mdpi.com |

| Indolyl-tethered N-sulfonyl-1,2,3-triazole | Rh(II)-catalyzed Intramolecular Annulation | Tetrahydro-β-carboline / Spiroindoline | Tunable reaction pathway leading to diverse fused systems. nih.gov |

| N-Propargylindole-2-carboxamide | Au(I)-catalyzed Cycloisomerization | β-Carbolinone | Efficient access to alkaloid core structures. nih.gov |

| 2-Vinyl-N-sulfonylindole | [4+2] Cycloaddition | Tetrahydrocarbazole | Construction of carbazole frameworks. researchgate.net |

Role as a Strategic Building Block for Densely Functionalized Indole Derivatives

The 1-(methylsulfonyl) group is a superb activating and protecting group for the regioselective functionalization of the indole core, particularly at the C2 and C3 positions. nih.govkhalsacollege.edu.in Its strong electron-withdrawing effect facilitates deprotonation at the C2 position, allowing for directed lithiation and subsequent reaction with various electrophiles.

More significantly, N-arenesulfonyl indoles are excellent precursors for generating alkylideneindolenine intermediates (vinylogous imines). nih.govkhalsacollege.edu.in Under basic conditions, the sulfonyl group, acting as an efficient leaving group, is eliminated from a C3-substituted precursor to form a highly reactive electrophilic intermediate. This intermediate readily reacts with a wide array of nucleophiles to afford diverse C3-functionalized indole derivatives. nih.gov This strategy provides a powerful alternative to traditional Friedel-Crafts alkylations.

Research has demonstrated the synthesis of various novel N-methylsulfonyl-indole derivatives starting from 1-(methylsulfonyl)indole-3-carboxaldehyde. This aldehyde undergoes condensation reactions with compounds like semicarbazides and thiosemicarbazides to yield a library of densely functionalized indole derivatives, showcasing the utility of the N-methylsulfonyl indole core as a versatile scaffold.

Table 2: Functionalized Derivatives from 1-(Methylsulfonyl)indole-3-carboxaldehyde

| Reagent | Reaction Type | Product Class |

| Semicarbazide hydrochloride | Condensation | Indole Semicarbazones |

| Substituted Thiosemicarbazides | Condensation | Indole Thiosemicarbazones |

| Thioglycolic acid | Cyclocondensation | Indole Thiazolidinones |

Integration into Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and improving step economy. The unique reactivity of 1-(methylsulfonyl)-1H-indole makes it an excellent component for designing such elegant reaction sequences.

The electron-deficient nature of the N-sulfonylated indole can influence the regioselectivity and reactivity in multicomponent setups. nih.govnih.gov For example, N-sulfonyl-3-acyl indoles have been shown to participate in cascade reactions with N-phenylglycines. researchgate.net This highlights how the activating effect of the sulfonyl group can be harnessed to trigger subsequent bond-forming events.

While the broader indole scaffold is a well-established partner in MCRs for synthesizing alkaloid-like structures, the N-sulfonyl group provides an additional layer of control and reactivity. nih.govresearchgate.net For instance, a modular assembly of tetrahydrocarboline-type indole alkaloids has been achieved through a one-pot multicomponent reaction involving indole derivatives, formaldehyde, and amino hydrochlorides. nih.gov The stability and defined reactivity of an N-sulfonyl indole make it a predictable and reliable component in the development of novel MCRs for generating libraries of complex, drug-like molecules. chemrxiv.org Visible-light-induced radical cascade reactions have also been developed, for instance, to synthesize sulfonated indole-fused pyridines from N-methacryloyl-N,1-dimethyl-1H-indole-3-carboxamide and sulfonylhydrazides, demonstrating the compatibility of the sulfonyl group with modern synthetic methods. rsc.org

Utility in the Total Synthesis of Complex Molecular Frameworks

The strategic advantages offered by the N-sulfonyl group have been leveraged in the total synthesis of several architecturally complex natural products. Its ability to direct reactivity, stabilize intermediates, and act as a reliable protecting group makes it invaluable in multi-step synthetic campaigns.

A prominent example is found in the total synthesis of the monoterpenoid indole alkaloid (±)-rhazinilam. acs.orgrsc.org A key step in a recent synthesis involves a gold(I)-catalyzed cascade reaction of a linear precursor derived from N-tosyl glycine (B1666218) methyl ester. rsc.org This remarkable transformation proceeds via a cycloisomerization followed by an N-to-O 1,5-sulfonyl migration and a final cyclization. This cascade rapidly assembles a key pyrrolyl tosylate intermediate, demonstrating the crucial role of the sulfonyl group in orchestrating a complex series of bond formations to build the core of the natural product. rsc.org

While many total syntheses, such as that of paspaline, utilize the indole nucleus, the strategic use of an N-sulfonyl protecting group is often a key decision to ensure stability and control reactivity throughout the synthetic sequence. acs.orgnih.govnih.govacs.org The predictable influence of the sulfonyl group allows chemists to perform delicate transformations on other parts of the molecule without unwanted side reactions at the indole nitrogen, after which it can be removed under specific conditions if the final target requires a free N-H.

Table 3: Key Transformation in the Total Synthesis of (±)-Rhazinilam

| Precursor Type | Key Reaction | Catalyst | Intermediate Formed | Significance |

| N-sulfonylated linear alkyne | Cycloisomerization / N-to-O 1,5-Sulfonyl Migration | Gold(I) Complex | N-alkylated pyrrolyl tosylate | Rapid construction of a complex core intermediate via a cascade process. rsc.org |

Computational and Theoretical Studies of 1 Methylsulfonyl 1h Indole and Its Derivatives

Electronic Structure and Bonding Analysis

The electronic structure of 1-(methylsulfonyl)-1H-indole is significantly influenced by the introduction of the electron-withdrawing methylsulfonyl group at the N1 position of the indole (B1671886) ring. This substitution alters the electron density distribution across the bicyclic system and influences the nature of the chemical bonds.

Density Functional Theory (DFT) calculations are commonly employed to investigate these properties. For related 1-(arylsulfonyl)indole structures, DFT studies have elucidated key aspects of the S-N bond. Natural Bond Orbital (NBO) analysis reveals that hyperconjugative effects, specifically nN→σ*S-C interactions, contribute to the stabilization of the S-N bond in the ground state nih.gov. These interactions involve the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the adjacent sulfur-carbon bond.

Theoretical calculations of the electron spectra of the parent indole molecule provide a baseline for understanding the electronic transitions and ionization energies mdpi.comresearchgate.net. The attachment of the methylsulfonyl group is expected to modulate these properties, primarily by lowering the energy of the highest occupied molecular orbital (HOMO) due to its inductive effect, thereby affecting the molecule's electronic absorption and photoemission spectra.

Table 1: Selected Computed Properties of 1-(Arylsulfonyl)indoles This table presents representative data from computational studies on analogous compounds to illustrate the typical findings in electronic structure analysis.

| Parameter | Value/Description | Reference |

|---|---|---|

| N-S Bond Stabilization | Stabilized by nN→σ*S-C hyperconjugative effects. | nih.gov |

| Dihedral Angle (Indole/Sulfonyl-Aryl) | Typically ranges from 70° to 85°. | nih.govresearchgate.net |

Conformational Analysis and Stereoelectronic Effects

The rotation around the N-S single bond in 1-(methylsulfonyl)-1H-indole and its derivatives gives rise to different conformations. The study of these conformers and the energy barriers separating them is crucial for understanding the molecule's dynamic behavior and its interactions in a biological environment.

Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle around the bond of interest chemistrysteps.comlibretexts.org. For 1-(arylsulfonyl)indole derivatives, DFT and Intrinsic Reaction Coordinate (IRC) calculations have shown that the rotational barrier about the S-N bond is relatively low, typically in the range of 2.5–5.5 kcal/mol nih.gov. This low barrier suggests that multiple conformations can coexist at room temperature in solution, although solid-state crystal structures may lock the molecule into a single, V-shaped conformation nih.govmdpi.com.

Stereoelectronic effects, such as the hyperconjugative interactions mentioned previously, play a role in determining the relative stability of different conformers nih.gov. The repulsion between lone pairs of electrons on the oxygen atoms of the sulfonyl group and the pi-system of the indole ring also influences the preferred rotational geometry nih.gov. While π-effects may not be the primary determinant of the rotational barrier, three-dimensional n→σ* interactions and lone pair repulsions are significant nih.gov.

Table 2: Rotational Energy Barriers in 1-(Arylsulfonyl)indoles

| Compound Class | Rotational Barrier (kcal/mol) | Computational Method | Reference |

|---|

Prediction of Reactivity and Regioselectivity

Computational methods are instrumental in predicting the reactivity of 1-(methylsulfonyl)-1H-indole and the regioselectivity of its reactions. The electron-withdrawing nature of the N-sulfonyl group deactivates the indole ring toward electrophilic substitution but can activate it for other types of transformations.

Frontier Molecular Orbital (FMO) theory is a key tool in this context. The energies and distributions of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) can predict where a molecule is most likely to react with electrophiles and nucleophiles, respectively. For 1-(methylsulfonyl)-1H-indole, the methylsulfonyl group lowers the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to indole itself.

Electrostatic potential maps can also predict sites of reactivity. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. In related indole systems, computational studies have successfully predicted the regioselectivity of cycloaddition reactions by analyzing the polarity and electronic character of the reactants nih.gov. For instance, in the cycloadditions of indolynes, electronic structure calculations revealed that highly polar structures exhibit significant electrophilic substitution character, which dictates the observed regioselectivity nih.gov.

Molecular Modeling and Docking Methodologies for Investigating Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govajchem-a.com. This method is widely applied to derivatives of 1-(methylsulfonyl)-1H-indole to investigate their potential as therapeutic agents by modeling their interactions with biological targets like enzymes and receptors.

In numerous studies, derivatives of 1-(methylsulfonyl)-1H-indole have been docked into the active sites of various proteins to rationalize their biological activity. For example:

Anticancer Activity: Novel methylsulfonyl indole-benzimidazole derivatives have shown substantial binding affinity towards Estrogen Receptor alpha (ERα) in docking studies, suggesting a potential mechanism for their anticancer effects rsc.org. Similarly, other derivatives have been docked against carbonic anhydrase IX to explore their anti-proliferative interactions researchgate.net.

COX-2 Inhibition: A molecular modeling study of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives showed that the methylsulfonyl group is oriented in the vicinity of the COX-2 secondary pocket, explaining their selectivity mdpi.com.

These studies typically report a binding energy or docking score, which estimates the strength of the interaction. The analysis also identifies key intermolecular interactions, such as hydrogen bonds and pi-stacking, between the ligand and amino acid residues in the protein's active site nih.govajchem-a.com.

Table 3: Examples of Molecular Docking Studies on 1-(Methylsulfonyl)-1H-Indole Derivatives

| Derivative Class | Protein Target | Key Finding | Reference(s) |

|---|---|---|---|

| Indole-Benzimidazoles | Estrogen Receptor alpha (ERα) | Sulfonyl group modifications influence ERα binding levels. | rsc.org |

| Indolyl Heterocycles | Carbonic Anhydrase IX | Potent anti-proliferative compounds show favorable interactions. | researchgate.net |

| 2-Phenyl-1H-indoles | Cyclooxygenase-2 (COX-2) | The methylsulfonyl group orients into the secondary pocket, enhancing selectivity. | mdpi.com |

Development of Quantitative Structure-Reactivity Relationship (QSRR) Models

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure libretexts.orgchemrxiv.orgresearchgate.net. These models are a subset of Quantitative Structure-Property Relationships (QSPR) and are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined reactivity data, such as reaction rates or yields.

For sulfonamide-containing compounds, including indole sulfonamides, QSRR models can be developed to predict various properties. The process involves several key steps libretexts.org:

Data Set Selection: A set of molecules with known reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, electrostatic, quantum-chemical) are calculated for each molecule in the dataset researchgate.net.

Variable Selection: Statistical methods, such as genetic algorithms (GA) or firefly algorithms (FFA), are used to select the most relevant descriptors that correlate with the observed reactivity researchgate.netnih.govresearchgate.net.

Model Construction: A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), is built to relate the selected descriptors to reactivity researchgate.netresearchgate.net.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets nih.govresearchgate.net.

While specific QSRR models solely for 1-(methylsulfonyl)-1H-indole are not extensively detailed in the provided context, studies on related indolyl and piperidinyl sulfonamides have successfully modeled their binding affinity to serotonin (B10506) receptors using topological and molecular features nih.gov. Such models highlight the importance of descriptors like Randic-type indices, the number of specific functional groups, and topological distances between atoms in determining biological activity, which is a form of chemical reactivity nih.gov.

Future Research Horizons for 1H-Indole, 1-(methylsulfonyl)-: Charting New Frontiers in Synthesis and Application

The compound 1H-Indole, 1-(methylsulfonyl)-, a key heterocyclic scaffold, is at the forefront of emerging research paradigms. The presence of the electron-withdrawing methylsulfonyl group on the indole nitrogen fundamentally alters the reactivity of the indole ring, opening up new avenues for chemical transformations and the development of molecules with tailored functions. Future research is poised to capitalize on these unique properties, focusing on sustainable synthesis, advanced automation, novel reactivity, and strategic molecular design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1H-Indole, 1-(methylsulfonyl)-, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via sulfonylation of 1H-indole using methylsulfonyl chloride under controlled conditions. Key parameters include maintaining an inert atmosphere (e.g., nitrogen), reaction temperature (typically 0–25°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

- Optimization : Adjusting the base (e.g., pyridine or triethylamine) and solvent (e.g., dichloromethane or THF) can improve yield. Monitoring reaction progress with TLC or HPLC is critical .

Q. Which analytical techniques are most suitable for characterizing 1H-Indole, 1-(methylsulfonyl)-, and how should potential impurities be addressed?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at position 1).

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- HPLC : Purity assessment using reverse-phase columns with UV detection .

Q. What safety protocols are essential for handling 1H-Indole, 1-(methylsulfonyl)- in laboratory settings?

- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in a cool, dry environment away from oxidizers. Refer to SDS for spill management and first aid .

Advanced Research Questions

Q. How does the methylsulfonyl substituent modulate the electronic and steric properties of the indole core compared to phenylsulfonyl analogs?

- Electronic Effects : The methylsulfonyl group is a stronger electron-withdrawing group than phenylsulfonyl, reducing indole’s nucleophilicity at position 3. This impacts reactivity in electrophilic substitution or cross-coupling reactions .

- Steric Considerations : Methylsulfonyl’s smaller size allows greater conformational flexibility in catalytic applications compared to bulkier analogs. Computational studies (DFT) can quantify these effects .

Q. What experimental strategies are effective for evaluating the bioactivity of 1H-Indole, 1-(methylsulfonyl)- in cancer-related pathways?

- Approach :

- Target Identification : Screen against kinases (e.g., PI3K/AKT/mTOR) implicated in cancer hallmarks .

- Assays : Use cell viability (MTT), apoptosis (Annexin V), and migration assays (wound healing). Validate hits with dose-response curves and siRNA knockdown .

- Structural Analysis : Co-crystallization or molecular docking to study interactions with target proteins (e.g., using X-ray crystallography data from analogs in ).

Q. How can researchers resolve discrepancies in reported stability data for 1H-Indole, 1-(methylsulfonyl)- under varying pH and thermal conditions?

- Methodology :

- Replicate Studies : Conduct accelerated stability tests (e.g., 40°C/75% RH) with HPLC monitoring.

- pH Profiling : Use buffered solutions (pH 1–13) to identify degradation pathways (e.g., hydrolysis of the sulfonyl group) .

- Advanced Analytics : LC-MS/MS to characterize degradation products and identify instability mechanisms .

Q. What role does 1H-Indole, 1-(methylsulfonyl)- play as a synthetic intermediate in constructing heterocyclic drug candidates?

- Applications :

- Functionalization : Introduce substituents at positions 2/3 via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for kinase inhibitor development .

- Protecting Groups : The sulfonyl group can act as a temporary protecting group during multi-step syntheses, removable via hydrolysis or reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.